Methyl 2-hydroxy-10-undecenoate
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Overview
Description
Methyl 2-hydroxy-10-undecenoate is an organic compound with the molecular formula C12H22O3 It is an ester derived from 10-undecenoic acid and is characterized by the presence of a hydroxyl group at the second carbon and a double bond at the tenth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-hydroxy-10-undecenoate can be synthesized through several methods. One common approach involves the esterification of 10-undecenoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the hydroformylation of methyl 10-undecenoate, followed by reduction and esterification. This process uses a rhodium catalyst and a phosphine ligand to add a formyl group to the double bond, which is then reduced to a hydroxyl group and esterified with methanol .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize yield and efficiency. The use of homogeneous catalysis, such as rhodium or palladium catalysts, is common in these processes due to their high activity and selectivity . Additionally, the integration of catalyst recycling systems helps in reducing waste and improving sustainability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-10-undecenoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromic acid or potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate, or PCC (pyridinium chlorochromate) under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Thionyl chloride for conversion to a chloride, followed by nucleophilic substitution with various nucleophiles.
Major Products Formed
Oxidation: Methyl 2-oxo-10-undecenoate.
Reduction: Methyl 2-hydroxy-10-undecanol.
Substitution: Methyl 2-chloro-10-undecenoate and other substituted derivatives.
Scientific Research Applications
Methyl 2-hydroxy-10-undecenoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and polymers.
Polymer Chemistry: Used as a monomer or comonomer in the production of biodegradable polymers and copolymers.
Materials Science: Employed in the development of advanced materials with specific properties, such as hydrophobic coatings and adhesives.
Biological Studies: Investigated for its potential use in drug delivery systems and as a building block for bioactive compounds.
Mechanism of Action
The mechanism of action of methyl 2-hydroxy-10-undecenoate depends on its specific application. In polymer chemistry, it acts as a monomer that undergoes polymerization reactions to form long-chain polymers. The presence of the hydroxyl group allows for further functionalization and cross-linking, enhancing the properties of the resulting polymer .
In biological systems, the compound can interact with cellular membranes and proteins, potentially affecting their function and activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application .
Comparison with Similar Compounds
Methyl 2-hydroxy-10-undecenoate can be compared with other similar compounds, such as:
Methyl 10-undecenoate: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Methyl 2-hydroxy-10-undecanoate: Saturated analog with different physical and chemical properties.
Methyl 10-hydroxyundecanoate: Hydroxyl group at a different position, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of a hydroxyl group and a double bond, which provides versatility in chemical modifications and applications .
Properties
CAS No. |
55030-55-2 |
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Molecular Formula |
C12H22O3 |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
methyl 2-hydroxyundec-10-enoate |
InChI |
InChI=1S/C12H22O3/c1-3-4-5-6-7-8-9-10-11(13)12(14)15-2/h3,11,13H,1,4-10H2,2H3 |
InChI Key |
FNDHOARZTUZRCW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CCCCCCCC=C)O |
Origin of Product |
United States |
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